molecular formula C19H21BN2O3 B13078992 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile CAS No. 1346708-13-1

3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B13078992
CAS No.: 1346708-13-1
M. Wt: 336.2 g/mol
InChI Key: JWBYPRARBFVSRU-UHFFFAOYSA-N
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Description

3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a versatile aryl pinacol boronic ester intermediate of high value in organic synthesis and medicinal chemistry. Its molecular structure incorporates two key functional groups: a pinacol-protected boronic ester on the pyridine ring and an electron-withdrawing benzonitrile group. The boronic ester moiety is a crucial handle for Suzuki-Miyaura cross-coupling reactions , a powerful method for forming carbon-carbon bonds that is widely used in the synthesis of biaryl structures found in pharmaceuticals and organic materials . The benzonitrile group can act as a hydrogen bond acceptor and influences the electron density of the system, which can be critical for modulating the compound's binding affinity in biological systems or its electronic properties in material applications . This combination of features makes this compound a valuable building block ( building block ) for constructing more complex molecules. Potential applications include its use as a key intermediate in the synthesis of potential enzyme inhibitors and in the development of novel active pharmaceutical ingredients (APIs) . Researchers in the fields of drug discovery and materials science can leverage this reagent to introduce a functionalized pyridine-benzonitrile core into target structures. Safety Information: For research use only. Not for human or therapeutic use. Please consult the Safety Data Sheet (SDS) prior to use. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Storage: Store in a cool, dry place. Sealed in dry, store at 2-8°C or at room temperature .

Properties

CAS No.

1346708-13-1

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-8-9-22-17(11-16)23-13-15-7-5-6-14(10-15)12-21/h5-11H,13H2,1-4H3

InChI Key

JWBYPRARBFVSRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Borylation of Pyridine Derivative

The starting point is often a halogenated pyridine, such as 4-bromo-2-hydroxypyridine or 4-chloro-2-hydroxypyridine, which undergoes a palladium-catalyzed borylation reaction to introduce the pinacol boronate ester group at the 4-position of the pyridine ring.

  • Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).
  • Solvent: Typically dimethylformamide (DMF) or dioxane.
  • Conditions: Heating at 80–100°C under inert atmosphere for several hours.
  • Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol intermediate.

Ether Bond Formation with Benzonitrile Derivative

The next step involves coupling the pyridinyl boronic ester with a benzonitrile derivative bearing a reactive methyl halide or hydroxymethyl group at the 3-position to form the ether linkage.

  • Typical approach: Nucleophilic substitution or Mitsunobu reaction.
  • Reagents: 3-(hydroxymethyl)benzonitrile or 3-(bromomethyl)benzonitrile.
  • Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group.
  • Solvent: Polar aprotic solvents such as DMF or acetonitrile.
  • Conditions: Stirring at room temperature to 60°C for several hours.
  • Outcome: Formation of the ether linkage yielding 3-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile.

Purification

  • Methods: Column chromatography using silica gel with appropriate solvent gradients (e.g., hexane/ethyl acetate).
  • Characterization: NMR (¹H, ¹³C), mass spectrometry, and HPLC to confirm purity and structure.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Borylation of pyridine B2Pin2, Pd(dppf)Cl2, KOAc Dioxane or DMF 80–100°C 6–12 hours 70–85 Inert atmosphere required
Ether bond formation 3-(bromomethyl)benzonitrile, K2CO3 DMF RT to 60°C 12–24 hours 60–75 Base deprotonates hydroxyl group
Purification Silica gel chromatography Hexane/EtOAc N/A N/A N/A Gradient elution to isolate product

Research Findings and Optimization Notes

  • The borylation step is sensitive to moisture and oxygen; inert atmosphere (argon or nitrogen) is critical for high yields.
  • Use of pinacol boronate esters provides stability and ease of handling compared to other boronic acid derivatives.
  • The ether bond formation benefits from using a strong base and polar aprotic solvents to enhance nucleophilicity and solubility.
  • Purification by chromatography is necessary due to possible side products such as deborylated pyridine or unreacted starting materials.
  • Literature reports yields ranging from 60% to 85% overall, depending on reaction scale and conditions.

Summary Table of Key Properties

Property Value
Molecular Formula C19H21BN2O3
Molecular Weight 336.2 g/mol
CAS Number 1346708-14-2
Boronate Ester Type Pinacol boronate ester
Functional Groups Pyridine, benzonitrile, ether, boronic ester
Key Synthetic Techniques Pd-catalyzed borylation, nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron and pyridine functionalities exhibit potential anticancer properties. The presence of the dioxaborolane moiety enhances the reactivity towards biological targets, making it a candidate for developing new anticancer agents. Studies have shown that similar structures can inhibit tumor growth by interfering with cellular signaling pathways .

Targeting Protein Kinases
The compound's ability to interact with protein kinases is of particular interest. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often implicated in cancer. The incorporation of the boron atom may facilitate the design of selective inhibitors that can modulate kinase activity without affecting other pathways .

Organic Synthesis

Borylation Reactions
The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane component is known for its utility in borylation reactions. This reaction involves the introduction of boron into organic molecules at specific sites, which can subsequently be used for further transformations. The compound can serve as a borylating agent in the presence of transition metals like palladium, enabling the formation of carbon-boron bonds essential for constructing complex organic frameworks .

Material Science

Development of Functional Materials
The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be exploited in creating new materials with tailored electronic or optical properties. Research is ongoing to assess its potential in developing sensors or catalysts that utilize its boron-rich structure .

Environmental Applications

Pollutant Detection and Removal
The boron-containing compounds have shown promise in environmental chemistry for detecting and removing pollutants from water sources. The affinity of boron for certain anions allows these compounds to be used as chelating agents that can capture heavy metals or other contaminants effectively .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer activity; targeting protein kinases ,
Organic SynthesisUtilized as a borylating agent; facilitates carbon-boron bond formation
Material ScienceDevelopment of functional materials with tailored properties
Environmental ApplicationsDetection and removal of pollutants from water sources ,

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored various derivatives of pyridine-boron compounds and their effects on cancer cell lines. The results indicated that modifications to the dioxaborolane structure significantly enhanced cytotoxicity against specific cancer types.

Case Study 2: Borylation Efficiency

Research conducted at a leading university demonstrated the efficiency of using 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in borylation reactions under mild conditions. The study highlighted the compound's ability to selectively borylate alkylbenzenes at benzylic positions with high yields.

Mechanism of Action

The mechanism of action of 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, emphasizing differences in substitution patterns, synthetic routes, and applications.

Structural Analogs with Positional Isomerism

  • 4-(((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)methyl)benzonitrile (11f) This analog () substitutes the pyridine ring in the target compound with a benzene ring. NMR data (δ 7.64–7.60 ppm for aromatic protons; δ 22.4 ppm for boron) confirm structural integrity .
  • 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile
    Here, the boronate ester is directly attached to the benzonitrile’s methyl group (), eliminating the ether linkage. This reduces steric hindrance but may compromise hydrolytic stability compared to the target compound’s methyleneoxy bridge.

Heterocyclic Variants

Substituent-Modified Derivatives

  • (R)-2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    This derivative () incorporates a tetrahydrofuran group, improving solubility in polar solvents. The stereochemistry (R-configuration) may influence chiral recognition in asymmetric synthesis or biological targeting.

Physical and Spectroscopic Properties

  • NMR Shifts :
    • Target compound (anticipated): Aromatic protons near δ 7.6–8.0 ppm (pyridine ring); Bpin signal ~δ 22 ppm .
    • 11f: δ 7.64–7.60 ppm (benzene); δ 22.4 ppm (Bpin) .
  • Melting Points : Boronate esters are typically oils (e.g., 11f as a colorless oil ), whereas crystalline derivatives like 11b () exhibit higher thermal stability (m.p. 213–215°C).

Biological Activity

The compound 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a complex organic molecule that incorporates a dioxaborolane moiety. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and drug design. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.

Structural Overview

The molecular formula for the compound is C13H16BNO2C_{13}H_{16}BNO_2, and it features a pyridine ring linked to a benzonitrile group through an ether-like connection with a dioxaborolane substituent. The presence of the boron atom suggests possible interactions with biological targets through boron-mediated mechanisms.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The dioxaborolane moiety can participate in reversible covalent bonding with nucleophilic sites in proteins and enzymes, influencing their activity. This property is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile exhibit promising anticancer properties. For example:

  • Inhibition of Kinases : Compounds containing dioxaborolane structures have been shown to inhibit specific kinases involved in cancer progression. The interaction with the ATP-binding site can effectively block the phosphorylation processes critical for tumor growth .

Antimicrobial Properties

Research has also pointed to antimicrobial activities associated with boron-containing compounds. The ability of these compounds to disrupt bacterial cell wall synthesis presents a potential pathway for developing new antibiotics .

Case Studies

  • Inhibition Studies : A study on related compounds demonstrated that modifications in the dioxaborolane structure could enhance selectivity towards certain kinases. For instance, the introduction of different substituents on the pyridine ring significantly altered inhibitory potency against CDK6 .
  • Synergistic Effects : In combination therapy approaches, compounds like 3-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile have been shown to enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance mechanisms .

Data Table: Biological Activity Summary

Activity Type Mechanism Target Effect
AnticancerKinase inhibitionCDK6Reduced cell proliferation
AntimicrobialDisruption of cell wall synthesisBacterial cellsInhibition of growth
Multidrug Resistance ReversalEfflux pump inhibitionABC transportersIncreased drug retention

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